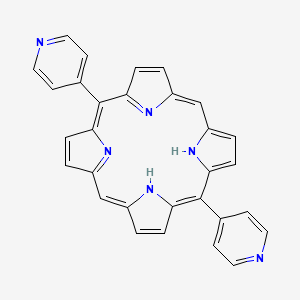
5,15-Di-4-pyridinyl-21H,23H-porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Di-4-pyridinyl-21H,23H-porphine is a porphyrin derivative characterized by the presence of pyridine groups at the 5 and 15 positions of the porphine ring. Porphyrins are a group of organic compounds, known for their role in biological systems, such as heme and chlorophyll. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di-4-pyridinyl-21H,23H-porphine typically involves the condensation of pyridine-4-carbaldehyde with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin ring. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,15-Di-4-pyridinyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce new functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
5,15-Di-4-pyridinyl-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic tool for imaging.
Mecanismo De Acción
The mechanism of action of 5,15-Di-4-pyridinyl-21H,23H-porphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted tissues .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: This compound has pyridine groups at all four meso positions, making it more symmetrical compared to 5,15-Di-4-pyridinyl-21H,23H-porphine.
5,15-Diphenyl-10,20-di(4-pyridyl)porphyrin: This derivative has phenyl groups at the 10 and 20 positions, adding steric bulk and altering its electronic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between electronic properties and steric effects. This makes it particularly useful in forming metal complexes with specific geometries and reactivities .
Propiedades
Fórmula molecular |
C30H20N6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
5,15-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C30H20N6/c1-5-25-29(19-9-13-31-14-10-19)26-7-3-23(35-26)18-24-4-8-28(36-24)30(20-11-15-32-16-12-20)27-6-2-22(34-27)17-21(1)33-25/h1-18,33,35H |
Clave InChI |
AGTDWEGZKYCXFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=N5)C=C1N2)C6=CC=NC=C6)C7=CC=NC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

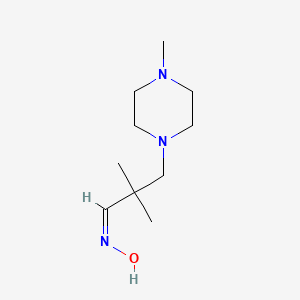
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
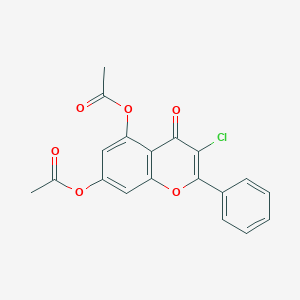
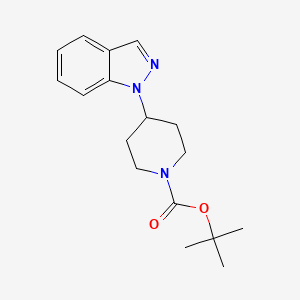
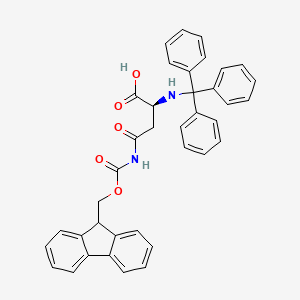
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
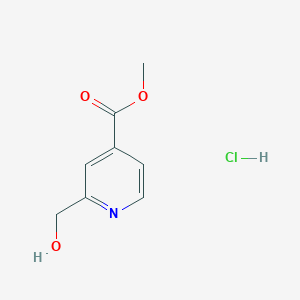
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)


